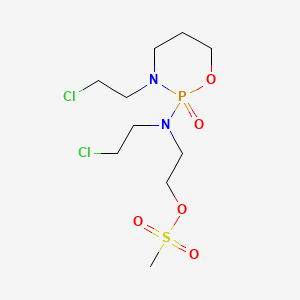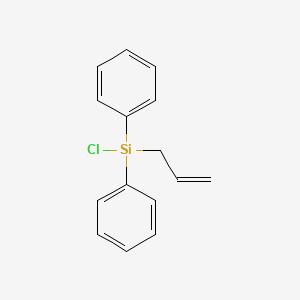
Dihexadecyl tetradecanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihexadecyl tetradecanedioate is an ester compound derived from tetradecanedioic acid and hexadecanol
準備方法
Synthetic Routes and Reaction Conditions
Dihexadecyl tetradecanedioate can be synthesized through esterification reactions involving tetradecanedioic acid and hexadecanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The reaction can be represented as follows:
Tetradecanedioic acid+2Hexadecanol→Dihexadecyl tetradecanedioate+2Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
Dihexadecyl tetradecanedioate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to tetradecanedioic acid and hexadecanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Tetradecanedioic acid and hexadecanoic acid.
Reduction: Hexadecanol and tetradecanediol.
Hydrolysis: Tetradecanedioic acid and hexadecanol.
科学的研究の応用
Dihexadecyl tetradecanedioate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component of lipid-based drug delivery systems.
Medicine: Explored for its use in controlled-release formulations and as a carrier for hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its emollient properties.
作用機序
The mechanism of action of dihexadecyl tetradecanedioate in biological systems involves its incorporation into lipid bilayers and interaction with cellular membranes. It can modulate membrane fluidity and permeability, affecting the transport of molecules across the membrane. Additionally, it may influence lipid metabolism pathways and cellular signaling processes.
類似化合物との比較
Similar Compounds
Tetradecanedioic acid: A dicarboxylic acid with similar chain length but lacking ester functionality.
Hexadecanedioic acid: Another long-chain dicarboxylic acid with similar properties.
Dihexadecyl adipate: An ester with a shorter dicarboxylic acid backbone.
Uniqueness
Dihexadecyl tetradecanedioate is unique due to its specific combination of a long-chain dicarboxylic acid and long-chain alcohol, resulting in distinct physicochemical properties. Its high molecular weight and hydrophobic nature make it suitable for applications requiring long-lasting emollient effects and stability in formulations.
特性
CAS番号 |
42234-43-5 |
|---|---|
分子式 |
C46H90O4 |
分子量 |
707.2 g/mol |
IUPAC名 |
dihexadecyl tetradecanedioate |
InChI |
InChI=1S/C46H90O4/c1-3-5-7-9-11-13-15-17-19-23-27-31-35-39-43-49-45(47)41-37-33-29-25-21-22-26-30-34-38-42-46(48)50-44-40-36-32-28-24-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 |
InChIキー |
XMVITJJVQNKUSY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)





![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)


![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)



